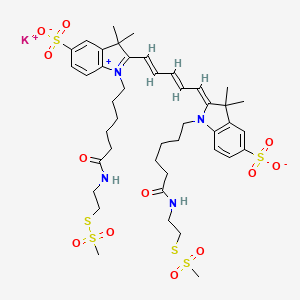
Azide-DSBSO crosslinker
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azide-DSBSO crosslinker, also known as azide-tagged acid-cleavable disuccinimidyl bissulfoxide, is a homobifunctional, membrane-permeable, enrichable disulfoxide-containing crosslinker. It is primarily used for the analysis of protein-protein interactions through crosslinking mass spectrometry. This compound is characterized by its two N-hydroxysuccinimide ester groups, a central bioorthogonal azide tag, and symmetrical acid-cleavable carbon-sulfur bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azide-DSBSO crosslinker involves the reaction of disuccinimidyl sulfoxide with azide-containing compounds under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in an organic solvent, such as dimethylformamide, at a temperature range of 0-25°C. The product is then purified using chromatographic techniques to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification process is also scaled up, often involving high-performance liquid chromatography to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Azide-DSBSO crosslinker undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in click chemistry reactions with alkynes, forming stable triazole bonds.
Cleavage Reactions: The acid-cleavable carbon-sulfur bonds can be selectively broken under acidic conditions, facilitating the analysis of crosslinked peptides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkynes, dibenzocyclooctyne, and copper catalysts.
Cleavage Reactions: Acidic conditions, such as the use of trifluoroacetic acid, are employed to cleave the carbon-sulfur bonds.
Major Products Formed
Scientific Research Applications
Azide-DSBSO crosslinker has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Azide-DSBSO crosslinker involves the formation of covalent bonds between protein molecules. The N-hydroxysuccinimide ester groups react with lysine residues on proteins, forming stable amide bonds. The central azide tag allows for selective enrichment of crosslinked proteins or peptides using biotin-conjugated alkyne probes. The acid-cleavable carbon-sulfur bonds facilitate the release of tagged peptides for unambiguous identification by mass spectrometry .
Comparison with Similar Compounds
Similar Compounds
Disuccinimidyl Sulfoxide (DSSO): Another homobifunctional crosslinker used for protein-protein interaction studies.
Disuccinimidyl Suberate (DSS): A non-cleavable crosslinker used for similar applications but lacks the acid-cleavable feature.
Bis(sulfosuccinimidyl)suberate (BS3): A water-soluble crosslinker used in protein interaction studies.
Uniqueness
Azide-DSBSO crosslinker is unique due to its combination of features:
Bioorthogonal Azide Tag: Allows for selective enrichment and detection.
Acid-Cleavable Carbon-Sulfur Bonds: Facilitates the analysis of crosslinked peptides.
Membrane Permeability: Enables in vivo studies of protein interactions.
Properties
Molecular Formula |
C24H33N5O12S2 |
|---|---|
Molecular Weight |
647.7 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[[2-(3-azidopropyl)-5-[[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]sulfinylmethyl]-2-methyl-1,3-dioxan-5-yl]methylsulfinyl]propanoate |
InChI |
InChI=1S/C24H33N5O12S2/c1-23(9-2-10-26-27-25)38-13-24(14-39-23,15-42(36)11-7-21(34)40-28-17(30)3-4-18(28)31)16-43(37)12-8-22(35)41-29-19(32)5-6-20(29)33/h2-16H2,1H3 |
InChI Key |
AKLJWXIVLPURNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(CO1)(CS(=O)CCC(=O)ON2C(=O)CCC2=O)CS(=O)CCC(=O)ON3C(=O)CCC3=O)CCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


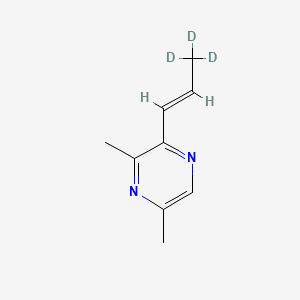
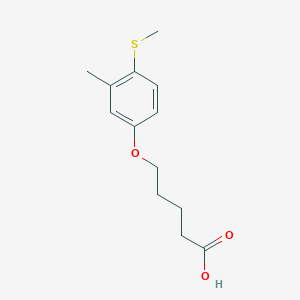

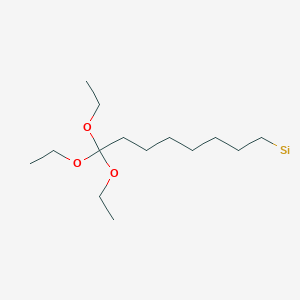

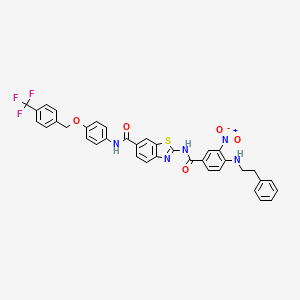
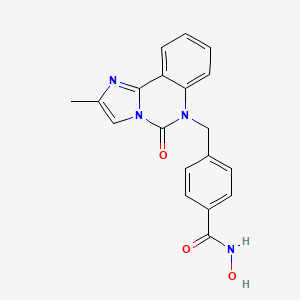

![(2R,3S,3aS,5R)-2-(6-aminopurin-9-yl)-5-[(R)-carboxy(hydroxy)methyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid](/img/structure/B12369462.png)
